molecular formula C21H28N2O2 B2569410 N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide CAS No. 459415-22-6

N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide

Cat. No.: B2569410
CAS No.: 459415-22-6
M. Wt: 340.467
InChI Key: KUFVMVTZVVGGHY-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
  • N-[4-(aminomethyl)phenyl]-4-(diethylamino)butanamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and advanced organic synthesis .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-4-23(5-2)19-13-11-18(12-14-19)22-21(24)10-7-15-25-20-9-6-8-17(3)16-20/h6,8-9,11-14,16H,4-5,7,10,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFVMVTZVVGGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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